An In-depth Technical Guide on the Synthesis and Characterization of Phenpromethamine Hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of Phenpromethamine Hydrochloride
Disclaimer: Phenpromethamine hydrochloride is a chemical compound that has been classified as a central nervous system stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] The synthesis and handling of this compound should only be conducted by trained professionals in a controlled and legally authorized laboratory setting. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not encourage or condone the illicit synthesis or use of this substance.
Introduction
Phenpromethamine is a sympathomimetic agent, structurally related to amphetamines, that was formerly used as a nasal decongestant.[3][4] As a phenethylamine derivative, it primarily functions as a central nervous system stimulant.[3] Early pharmacological studies on animal models indicated that phenpromethamine increases locomotor activity and elevates blood pressure, suggesting potent adrenergic activity.[3] This guide provides a comprehensive overview of a plausible synthetic route for phenpromethamine hydrochloride and the analytical methods for its characterization.
Synthesis of Phenpromethamine Hydrochloride
A plausible and common method for the synthesis of N-alkylated phenethylamines is through reductive amination.[5][6][7] This approach involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of phenpromethamine (N-methyl-2-phenylpropan-1-amine), the likely precursors are 1-phenyl-2-propanone (phenylacetone) and methylamine.[8][9]
Proposed Synthetic Pathway: Reductive Amination
The synthesis of phenpromethamine hydrochloride can be conceptualized in two main stages: the reductive amination of phenylacetone with methylamine to form the free base, followed by salt formation with hydrochloric acid.
Step 1: Imine Formation Phenylacetone is reacted with methylamine in an acidic medium. The nitrogen of the methylamine performs a nucleophilic attack on the carbonyl carbon of the phenylacetone. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of an imine intermediate.
Step 2: Reduction of the Imine The imine intermediate is then reduced to form phenpromethamine. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is introduced to the reaction mixture. The reducing agent donates a hydride to the imine carbon, which, after workup, yields the secondary amine, phenpromethamine.
Step 3: Hydrochloride Salt Formation The resulting phenpromethamine free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in a solvent like isopropanol or ether is added. This protonates the amine group, leading to the precipitation of phenpromethamine hydrochloride, which can then be isolated by filtration.
Experimental Protocol: Reductive Amination (General Procedure)
The following is a general experimental protocol for reductive amination, adapted from a general procedure.[10]
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Reaction Setup: A solution of the carbonyl compound (e.g., phenylacetone) (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (1.0 M) is prepared in a reaction vessel and cooled to 0 °C.
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Amine Addition: The amine (e.g., methylamine) (3-10 equivalents) is added to the stirred solution, and the reaction mixture is stirred for 15 minutes at 0 °C.
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Reducing Agent Addition: Sodium trisacetoxyborohydride (2.0 equivalents) is added portionwise to the reaction mixture.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
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Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: The aqueous phase is extracted three times with ethyl acetate.
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Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired amine.
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Salt Formation: The purified amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried to yield phenpromethamine hydrochloride.
Characterization of Phenpromethamine Hydrochloride
The characterization of the synthesized phenpromethamine hydrochloride is crucial to confirm its identity, purity, and structure. This involves the determination of its physical properties and the use of various spectroscopic techniques.
Physical and Chemical Properties
A summary of the physical and chemical properties of phenpromethamine hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H16ClN | [3][11][12] |
| Molecular Weight | 185.69 g/mol | [11][12][13] |
| Melting Point | 138-140 °C | [11] |
| Boiling Point | 209.8 °C at 760 mmHg | [11] |
| CAS Number | 5969-39-1 | [3][11][12] |
| Solubility | DMF: 3 mg/mlDMSO: 5 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 5 mg/ml | [1] |
Spectroscopic and Analytical Characterization
Detailed below are the standard analytical techniques used for the characterization of phenpromethamine hydrochloride.
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¹H NMR Spectroscopy: The proton NMR spectrum of phenpromethamine hydrochloride would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methylene protons of the propyl chain, and the methyl groups. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the propyl chain, and the N-methyl group.
The IR spectrum of phenpromethamine hydrochloride would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Expected peaks would include those for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[14] For phenpromethamine hydrochloride, a common technique would be Gas Chromatography-Mass Spectrometry (GC-MS).[15] The mass spectrum would show a molecular ion peak corresponding to the free base (phenpromethamine) and characteristic fragment ions resulting from the cleavage of the molecule.
Biological Activity and Signaling Pathway
Phenpromethamine is a sympathomimetic amine that acts as a central nervous system stimulant.[3] Its mechanism of action is believed to be similar to other amphetamine-like compounds, involving the modulation of catecholaminergic neurotransmission.
Proposed Mechanism of Action
Sympathomimetic amines like phenpromethamine typically exert their effects by increasing the levels of norepinephrine and dopamine in the synaptic cleft. This can be achieved through several mechanisms:
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Increased Neurotransmitter Release: They can enter presynaptic neurons and induce the release of norepinephrine and dopamine from storage vesicles into the cytoplasm and subsequently into the synaptic cleft.
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Inhibition of Reuptake: They can compete with norepinephrine and dopamine for reuptake transporters, thus blocking their reuptake from the synaptic cleft and prolonging their action.
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Inhibition of Monoamine Oxidase (MAO): At higher concentrations, they may inhibit the action of MAO, an enzyme responsible for the degradation of catecholamines.
The increased concentration of these neurotransmitters in the synapse leads to enhanced stimulation of adrenergic and dopaminergic receptors, resulting in the observed physiological effects such as increased heart rate, blood pressure, and alertness.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for phenpromethamine hydrochloride via reductive amination.
Proposed Signaling Pathway
Caption: Proposed mechanism of action of phenpromethamine as a sympathomimetic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 3. medkoo.com [medkoo.com]
- 4. Phenpromethamine - Wikipedia [en.wikipedia.org]
- 5. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons [commons.wikimedia.org]
- 6. weakinteractions.wordpress.com [weakinteractions.wordpress.com]
- 7. youtube.com [youtube.com]
- 8. Phenylacetone - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. lookchem.com [lookchem.com]
- 12. Phenpromethamine hydrochloride | C10H16ClN | CID 22275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. ojp.gov [ojp.gov]
- 15. Potential marker for smoked methamphetamine hydrochloride based on a gas chromatography-mass spectrometry quantification method for trans-phenylpropene - PubMed [pubmed.ncbi.nlm.nih.gov]
